

An In-depth Technical Guide on 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(1H-imidazol-2-yl)aniline

Cat. No.: B076436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

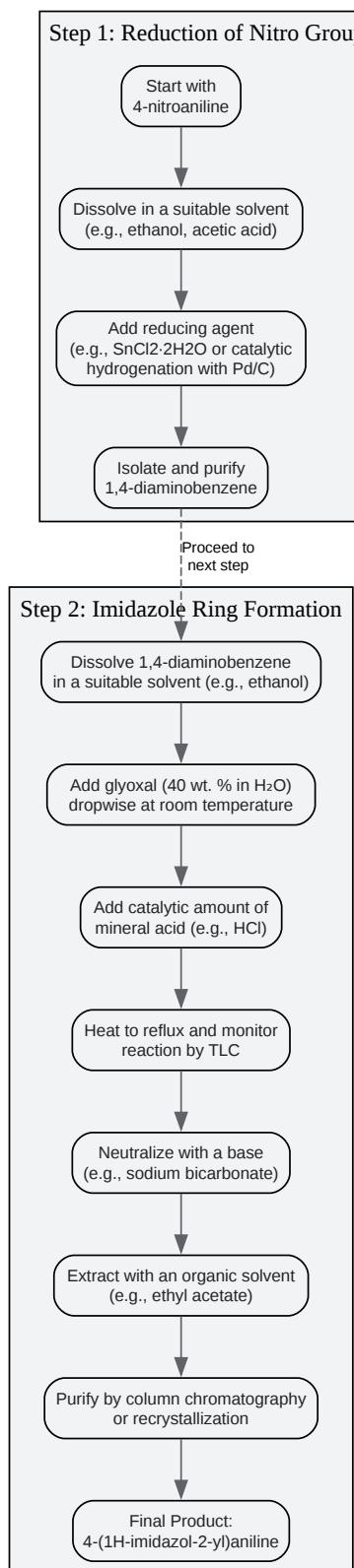
4-(1H-imidazol-2-yl)aniline, with the CAS number 13682-33-2, is a heterocyclic aromatic amine. Its structure, featuring a reactive aniline moiety and a versatile imidazole ring, makes it a molecule of interest for medicinal chemistry and materials science. This technical guide provides a summary of the available chemical properties and a discussion of related compounds to offer a predictive context for its potential applications and synthetic strategies. Due to the limited availability of published experimental data for this specific isomer, information from closely related analogues is presented to infer potential characteristics and methodologies.

Core Chemical Properties

Quantitative data for **4-(1H-imidazol-2-yl)aniline** is sparse in publicly accessible literature. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C ₉ H ₉ N ₃	ChemNorm[1]
Molecular Weight	159.19 g/mol	ChemNorm[1]
Melting Point	150-152 °C	Hoffman Fine Chemicals[2]
Appearance	Red solid	Hoffman Fine Chemicals[2]

Note: Other key properties such as boiling point, solubility, pKa, and detailed spectroscopic data have not been found in the reviewed literature for this specific compound. To provide a frame of reference, properties for the related isomer, 4-(1H-imidazol-4-yl)aniline, include a molecular weight of 159.19 g/mol and a topological polar surface area of 54.7 Å².[3]


Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **4-(1H-imidazol-2-yl)aniline** was not found in the available literature. However, general synthetic routes for closely related 2-arylimidazole compounds can provide a foundational methodology. The synthesis of the benzimidazole analogue, 4-(1H-benzo[d]imidazol-2-yl)aniline, for instance, is well-documented and typically involves the condensation of o-phenylenediamine with p-aminobenzoic acid.[4][5]

A plausible synthetic pathway for **4-(1H-imidazol-2-yl)aniline** could be inferred from the synthesis of its dichlorinated analogue, 2,6-dichloro-**4-(1H-imidazol-2-yl)aniline**. This suggests a two-step process involving the reduction of a nitroaniline precursor followed by the formation of the imidazole ring.

Hypothetical Experimental Workflow for Synthesis

The following diagram outlines a potential workflow for the synthesis of **4-(1H-imidazol-2-yl)aniline**, adapted from methodologies for similar compounds.

[Click to download full resolution via product page](#)

A potential synthetic workflow for **4-(1H-imidazol-2-yl)aniline**.

Spectroscopic Characterization (Predicted)

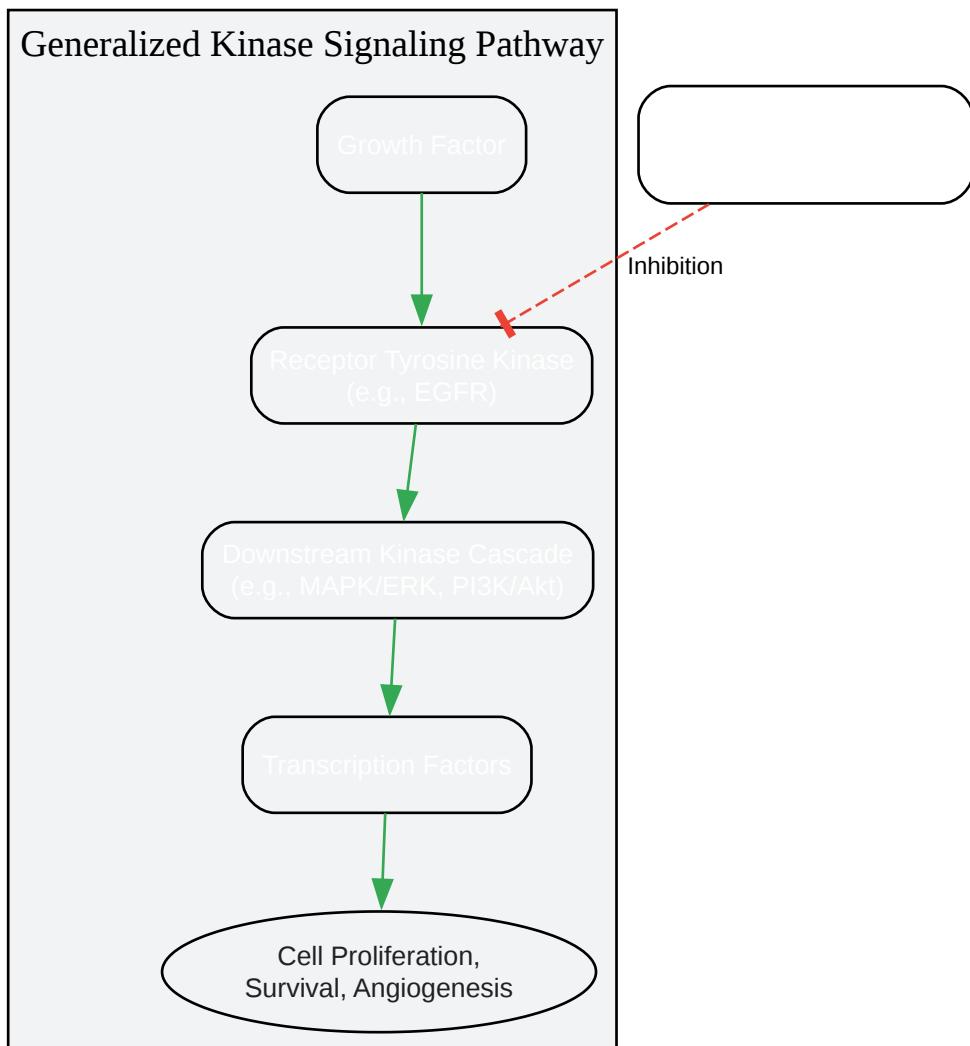
While experimental spectra for **4-(1H-imidazol-2-yl)aniline** are not readily available, predictions can be made based on its structure and data from analogous compounds.

¹H NMR: The spectrum would be expected to show signals for the protons on the aniline and imidazole rings. The protons on the aniline ring would likely appear as two doublets in the aromatic region. The chemical shifts of the imidazole protons would be influenced by the electronic effects of the aniline substituent.

¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the aniline and imidazole groups, C-N stretching, and aromatic C-H and C=C stretching.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 159.19.


Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or involvement in signaling pathways of **4-(1H-imidazol-2-yl)aniline**. However, the broader family of imidazole-containing compounds is known for a wide range of biological activities. For instance, derivatives of the related 4-(1H-benzo[d]imidazol-2-yl)aniline have been investigated for their potential as anti-HCV agents.^{[6][7][8][9]} Additionally, other imidazole derivatives have been explored as inhibitors of *Trypanosoma cruzi* growth, potentially through the inhibition of the CYP51 enzyme.^[10]

The aniline moiety is also a common feature in kinase inhibitors. While no direct data exists for the target compound, structurally related anilino-pyrimidine derivatives are known to target and inhibit protein kinases that are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Generalized Signaling Pathway for Related Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway that is often targeted by aniline-based kinase inhibitors.

[Click to download full resolution via product page](#)

Generalized signaling pathway targeted by aniline-based kinase inhibitors.

Safety and Handling

Specific safety and handling data for **4-(1H-imidazol-2-yl)aniline** are not available. However, based on the aniline substructure, it should be handled with care as aromatic amines can be toxic and may be skin and eye irritants.^[11] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(1H-imidazol-2-yl)aniline is a chemical entity with potential for further investigation in drug discovery and materials science. This guide has compiled the limited available data on its chemical properties. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound. The provided information on related analogues offers a valuable starting point for researchers interested in the synthesis, characterization, and evaluation of **4-(1H-imidazol-2-yl)aniline** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1H-Imidazol-2-yl)benzenamine | CAS: 13682-33-2 | ChemNorm [chemnorm.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 4-(1H-imidazol-4-yl)aniline | C9H9N3 | CID 910176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 6. ijrpc.com [ijrpc.com]
- 7. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 4-(1H-imidazol-2-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b076436#4-1h-imidazol-2-yl-aniline-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com